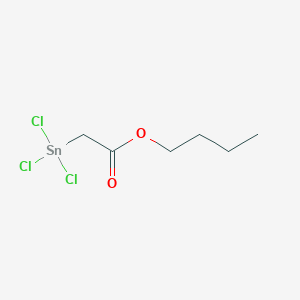
Butyl (trichlorostannyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (trichlorostannyl)acetate is an organotin compound characterized by the presence of a butyl group attached to a trichlorostannyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique properties of this compound make it a compound of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl (trichlorostannyl)acetate typically involves the reaction of butyl acetate with trichlorostannane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (trichlorostannyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing moieties.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
Butyl (trichlorostannyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of butyl (trichlorostannyl)acetate involves its interaction with molecular targets, such as enzymes and receptors. The trichlorostannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: A common solvent with similar structural features but lacking the trichlorostannyl group.
Trichlorostannane: A precursor used in the synthesis of organotin compounds.
Other organotin compounds: Such as tributyltin acetate and dibutyltin diacetate.
Uniqueness
Butyl (trichlorostannyl)acetate is unique due to the presence of both butyl and trichlorostannyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64488-65-9 |
|---|---|
Fórmula molecular |
C6H11Cl3O2Sn |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
butyl 2-trichlorostannylacetate |
InChI |
InChI=1S/C6H11O2.3ClH.Sn/c1-3-4-5-8-6(2)7;;;;/h2-5H2,1H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
UYOZCARMEPIMOW-UHFFFAOYSA-K |
SMILES canónico |
CCCCOC(=O)C[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



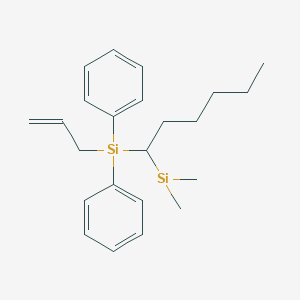

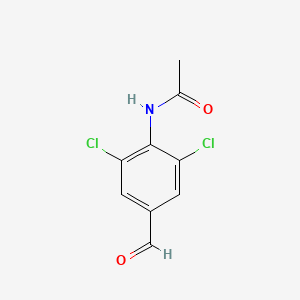
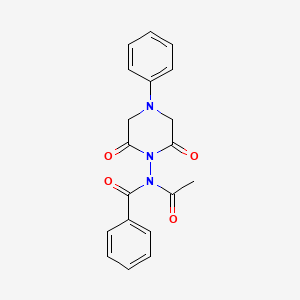

![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
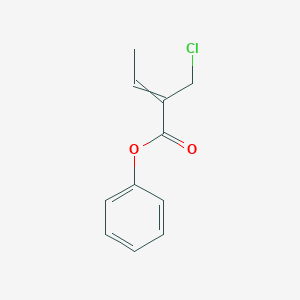
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

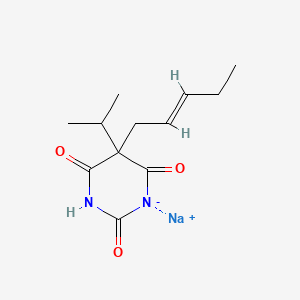
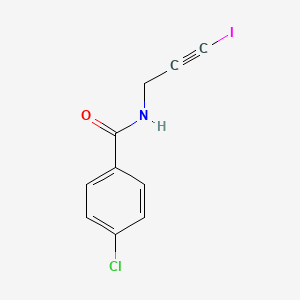
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
